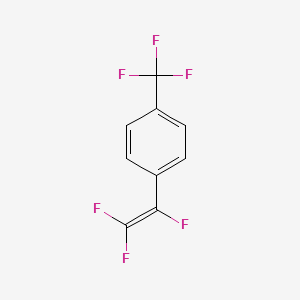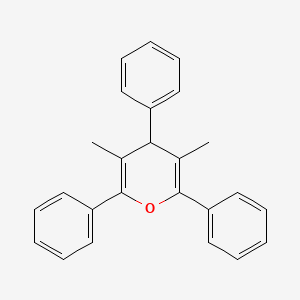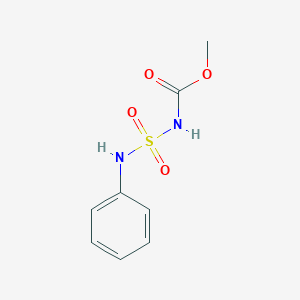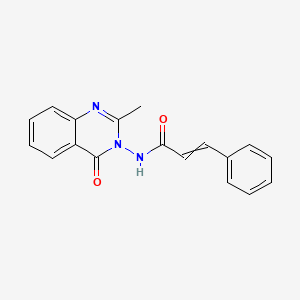
Bis(nonafluorobutyl)cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(nonafluorobutyl)cadmium is an organofluorine compound that contains cadmium as its central metal atom, bonded to two nonafluorobutyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(nonafluorobutyl)cadmium typically involves the reaction of cadmium salts with nonafluorobutyl reagents under controlled conditions. One common method is the reaction of cadmium chloride with nonafluorobutyl lithium in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(nonafluorobutyl)cadmium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and nonafluorobutyl radicals.
Reduction: Can be reduced to elemental cadmium and nonafluorobutyl anions under specific conditions.
Substitution: Undergoes substitution reactions where the nonafluorobutyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Often carried out using nucleophilic reagents in polar solvents.
Major Products Formed
Oxidation: Cadmium oxide and nonafluorobutyl radicals.
Reduction: Elemental cadmium and nonafluorobutyl anions.
Substitution: Various cadmium complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Bis(nonafluorobutyl)cadmium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organocadmium compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism of action of bis(nonafluorobutyl)cadmium involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures, including DNA, proteins, and lipids. Additionally, this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to altered gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethyl)cadmium
- Bis(pentafluoroethyl)cadmium
- Bis(heptafluoropropyl)cadmium
Uniqueness
Bis(nonafluorobutyl)cadmium is unique due to its longer perfluorinated alkyl chains, which impart distinct chemical properties such as higher thermal stability and resistance to oxidation compared to its shorter-chain analogs. These properties make it particularly suitable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
93367-04-5 |
|---|---|
Molekularformel |
C8CdF18 |
Molekulargewicht |
550.47 g/mol |
IUPAC-Name |
cadmium(2+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/2C4F9.Cd/c2*5-1(6)2(7,8)3(9,10)4(11,12)13;/q2*-1;+2 |
InChI-Schlüssel |
DKXAQOYHXLJZOP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
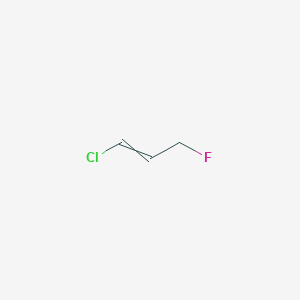
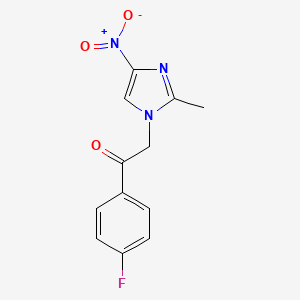
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

